N-(1-naphthyl)-4-phenoxybenzamide
Description
N-(1-Naphthyl)-4-phenoxybenzamide is a synthetic benzamide derivative featuring a naphthyl group attached to the nitrogen atom of the benzamide core and a phenoxy substituent at the para position of the benzene ring. For example, N-(1-naphthyl)phthalamic acid (NPA), a related compound, is a known inhibitor of polar auxin transport (PAT) and is used to study auxin signaling pathways .
Properties
Molecular Formula |
C23H17NO2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-4-phenoxybenzamide |
InChI |
InChI=1S/C23H17NO2/c25-23(24-22-12-6-8-17-7-4-5-11-21(17)22)18-13-15-20(16-14-18)26-19-9-2-1-3-10-19/h1-16H,(H,24,25) |
InChI Key |
ZOVYLNDXMSMXGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antitumor Benzamide Derivatives
A key structural analog is N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (Compound 10, Figure 6 in Molecules 2015), which shares the 4-phenoxybenzamide backbone but incorporates a piperidine ring and a difluorobenzyl group. This derivative demonstrated potent antitumor activity against HepG2 hepatocarcinoma cells (IC₅₀ values in the nanomolar range), attributed to its enhanced cellular permeability and interactions with kinase targets . In contrast, N-(1-naphthyl)-4-phenoxybenzamide lacks the fluorine substituents and piperidine moiety, likely reducing its antitumor efficacy due to diminished target affinity and metabolic stability.
Key Structural Differences and Activity :
Anti-Auxin Agents
N-(1-naphthyl)phthalamic acid (NPA), a classic anti-auxin compound, shares the 1-naphthyl group with this compound but replaces the benzamide with a phthalamic acid moiety. NPA inhibits PAT by binding to ABCB/PGP transporters, disrupting auxin efflux .
Functional Group Impact :
Benzamide Derivatives with Bulky Substituents
Another analog, N-(2-(tert-butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (Compound 6m), incorporates a tert-butyl group and a pyridine ring. These substituents enhance metabolic stability and blood-brain barrier penetration in neuroactive compounds . The absence of such bulky groups in this compound suggests lower lipophilicity and reduced central nervous system (CNS) bioavailability.
Research Implications and Limitations
However, the lack of fluorine atoms (critical for target binding in Compound 10 ) and the absence of phthalamic acid (essential for NPA-like activity ) limit its direct comparability to these analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
